N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The 2-methylquinoline is then alkylated using a suitable alkylating agent to introduce the methyl group at the 2-position.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The quinoline derivative is then coupled with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted quinoline or piperidine derivatives.
Scientific Research Applications
N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with various receptors. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloroquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-[(2-methylquinolin-4-yl)methyl]-1-(but-2-yn-1-yl)piperidine-4-carboxamide
Uniqueness
N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-10-23-11-8-16(9-12-23)20(24)21-14-17-13-15(2)22-19-7-5-4-6-18(17)19/h1,4-7,13,16H,8-12,14H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMRIXLNXUNQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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